1,1-Diphenylethanol

描述

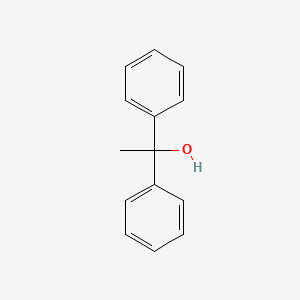

Structure

3D Structure

属性

IUPAC Name |

1,1-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMDPFBLSKQRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060519 | |

| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [MSDSonline] | |

| Record name | 1,1-Diphenylethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-67-7 | |

| Record name | 1,1-Diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldiphenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylbenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V681BNM35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1-Diphenylethanol chemical structure and properties

An In-depth Technical Guide to 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a tertiary alcohol of significant interest in organic synthesis and materials science. It details the compound's structure, properties, synthesis, and applications, with a focus on its role in research and development.

Chemical Structure and Identifiers

This compound is an aromatic alcohol characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1] This structure makes it a valuable precursor and chiral auxiliary in synthetic chemistry.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 599-67-7[1][3][4] |

| Molecular Formula | C₁₄H₁₄O[1][3] |

| Molecular Weight | 198.26 g/mol [3][5] |

| SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[3][6] |

| InChI | InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3[3][6] |

| InChIKey | GIMDPFBLSKQRNP-UHFFFAOYSA-N[3][6] |

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature with a characteristic aromatic odor.[1][4][7] It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, ether, and chloroform.[1][7][8]

| Property | Value |

| Appearance | White to off-white crystalline powder or needles[2][4][8] |

| Melting Point | 77-81 °C[4][5][6][9] |

| Boiling Point | 155 °C at 12 mmHg[8][10] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform[1][7] |

| Odor | Sweet, floral, aromatic[7][11] |

| pKa | 13.61 ± 0.29 (Predicted)[8] |

Spectroscopic Data

Characterization of this compound is routinely performed using a variety of spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compound.

| Technique | Purpose |

| ¹H NMR | Confirms the presence of methyl and phenyl protons and the hydroxyl proton.[3][12] |

| ¹³C NMR | Identifies the carbon skeleton, including the quaternary carbon and the distinct carbons of the methyl and phenyl groups.[13][14] |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the O-H stretch of the alcohol group and C-H and C=C stretches of the aromatic rings. The H-bonds in this compound have been studied using IR absorption spectra.[3][4][6] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[3][15] |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the aromatic rings.[3] |

Synthesis and Purification

The most common laboratory synthesis of this compound is through a Grignard reaction. A typical pathway involves the reaction of acetophenone with phenylmagnesium bromide.[16][17]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from acetophenone and phenylmagnesium bromide.

Materials:

-

Acetophenone

-

Phenylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether

-

Water

-

Dilute hydrochloric acid (or saturated aqueous NH₄Cl)

-

Magnesium sulfate (anhydrous)

-

Reaction flask, addition funnel, condenser (all oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up the oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and equip with drying tubes.

-

Add a solution of acetophenone (1 equivalent) in anhydrous diethyl ether to the reaction flask.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the phenylmagnesium bromide solution (1.8 equivalents) dropwise from the addition funnel over a 5-10 minute period. A precipitate will form.[17]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[17]

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid, until the solution is acidic and the solids dissolve.[17]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.[17]

Experimental Protocol: Purification

Objective: To purify the crude this compound.

Method: Recrystallization or Column Chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot solvent, such as n-heptane.[4]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/dichloromethane, 2:1 v/v).[17]

-

Pour the slurry into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.[17]

-

Combine the pure fractions and remove the solvent by rotary evaporation.

Key Chemical Reactions

This compound serves as a key intermediate for synthesizing other molecules. Its tertiary alcohol group can undergo characteristic reactions such as dehydration.

Acid-Catalyzed Dehydration: When treated with a strong acid (e.g., sulfuric acid in acetic acid), this compound readily undergoes dehydration (elimination of water) to form its corresponding alkene, 1,1-diphenylethylene.[17] This reaction is a common follow-up step in undergraduate and research laboratories.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications in both academic research and industrial processes.

-

Synthetic Intermediate: It is a valuable building block for creating more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[2][8]

-

Chiral Auxiliary: The structure of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of a reaction to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1][2][18]

-

Material Science: The compound and its derivatives are explored for creating advanced materials like polymers and liquid crystals, potentially enhancing properties such as thermal stability.[2][8]

-

Mechanistic Studies: It has been used as a model compound to study reaction mechanisms, such as investigating spiro-cyclohexadienyl intermediates in alkoxyl radicals via ESR spectroscopy.[4][6]

-

Drug Development: Researchers are exploring its derivatives for potential therapeutic effects in various health conditions.[2]

References

- 1. CAS 599-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 599-67-7 [chemicalbook.com]

- 5. 1,1-二苯基乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 599-67-7 [sigmaaldrich.com]

- 7. This compound (CAS: 599-67-7) - High Purity 98% at Best Price [jigspharma.com]

- 8. Cas 599-67-7,this compound | lookchem [lookchem.com]

- 9. This compound [chembk.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(599-67-7) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. brainly.com [brainly.com]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. This compound (CAS 599-67-7)|High Purity [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1-Diphenylethanol (CAS 599-67-7)

This technical guide provides a comprehensive overview of this compound (CAS 599-67-7), a tertiary alcohol with significant applications in organic synthesis, materials science, and the pharmaceutical industry. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating complex processes with diagrams.

Introduction and Overview

This compound is an organic compound featuring two phenyl groups and a hydroxyl group attached to a central carbon atom.[1] It is typically a white to off-white crystalline solid or powder at room temperature.[1][2][3] Its structure makes it a valuable intermediate and building block in the synthesis of complex organic molecules.[2][4]

In the pharmaceutical and fine chemical sectors, it is often utilized as a chiral auxiliary in asymmetric synthesis, which is critical for producing enantiomerically pure compounds.[1][4] Furthermore, it serves as a precursor or starting material for various pharmaceutical compounds and has been investigated for potential therapeutic, antimicrobial, and antioxidant properties.[2][5]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are summarized below. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[1][5] Its properties are influenced by the ability to participate in hydrogen bonding.[1]

| Property | Value | Source(s) |

| CAS Number | 599-67-7 | [1][2][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₄H₁₄O | [1][2][5][6][7][10][11][13] |

| Molecular Weight | 198.26 g/mol | [2][5][8][10][11][13][14] |

| Appearance | White to off-white powder, crystals, or needles.[1][2][3][6] | [1][2][3][6] |

| Melting Point | 77-81 °C | [2][3][6][12] |

| Boiling Point | 155 °C at 12 mmHg | [2][6] |

| Flash Point | 141.4 °C | [2] |

| Density | ~1.0074 g/cm³ (estimate) | [2][6] |

| pKa | 13.61 ± 0.29 (Predicted) | [2][6] |

| Vapor Pressure | 7.79E-05 mmHg at 25°C | [2][6] |

| Storage | Sealed in a dry place at room temperature. | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The hydrogen bonds in the compound have been studied using infrared (IR) absorption spectra.[3] Electron Spin Resonance (ESR) spectra have also been utilized in studies involving alkoxyl radicals derived from this compound.[2][3]

| Data Type | Availability / Key Information | Source(s) |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available via the NIST WebBook. | [10][15] |

| Infrared (IR) Spectroscopy | IR spectra have been used to study H-bonds in the molecule. | [3] |

| Nuclear Magnetic Resonance (NMR) | NMR spectral data is available from specialized databases. | [5][15] |

| Electron Spin Resonance (ESR) | Used to study the spiro-cyclohexadienyl intermediate in alkoxyl radicals. | [2][3] |

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. A typical pathway involves the reaction of a ketone, such as acetophenone, or an ester with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound via Grignard reaction.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a generalized procedure based on typical laboratory syntheses.[13][16]

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, add magnesium turnings (3-6 equivalents) and anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Slowly add an aryl halide (e.g., bromobenzene, 3-6 equivalents) to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

-

Addition of Substrate: Once the Grignard reagent has formed, add the substrate, such as an ester (1 equivalent) or acetophenone, to the reaction mixture. A catalyst like CuO (0.15 equivalents) may be added if starting from an ester.[13]

-

Reaction: Heat the mixture at reflux (e.g., 65°C) for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[13] Monitor the progress using Thin Layer Chromatography (TLC).[13][16]

-

Quenching: After cooling the reaction mixture to 0°C in an ice bath, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid.[13][16]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate or diethyl ether, multiple times.[13][16]

-

Drying and Evaporation: Combine the organic layers and dry them over an anhydrous salt like sodium sulfate.[13] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

-

Purification: Purify the crude this compound using a suitable method such as column chromatography (e.g., with a petroleum ether/ethyl acetate eluent), vacuum distillation, or crystallization from a solvent like n-heptane.[3][13][16]

Key Reactions and Applications

This compound is a versatile compound with applications spanning several areas of chemical science. Its utility stems from the reactivity of its tertiary hydroxyl group and the stability conferred by the two phenyl rings.

Caption: Core applications of this compound in science and industry.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][4]

-

Organic Synthesis: As a tertiary alcohol, it is a valuable building block for creating more complex molecules.[2][4] It can undergo dehydration to form 1,1-diphenylethylene or participate in substitution reactions.

-

Chiral Auxiliary: The structure of this compound allows it to be used as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce a specific enantiomer, a critical process in drug development.[1][4]

-

Material Science: It can be incorporated into polymer formulations to enhance properties like thermal stability and mechanical strength.[4] It is also studied for its potential use in advanced materials like liquid crystals.[4]

-

Perfumery: The compound is used as a fragrance ingredient in perfumes and personal care products due to its sweet, floral odor.[5]

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be taken when handling this compound.[17][14] It is recommended to use personal protective equipment (PPE) such as gloves, eye shields, and a dust mask.[8][14]

| Safety Information | Details | Source(s) |

| Hazard Codes | Not explicitly classified, but caution is advised. | [2] |

| Safety Statements | S24/25: Avoid contact with skin and eyes. | [2][6] |

| WGK (Water Hazard Class) | 3 (Germany) | [2][6][8] |

| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves. | [8] |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. | [14] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [14] |

| First Aid (Eye Contact) | Flush eyes with water as a precaution. | [14] |

| First Aid (Ingestion) | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [14] |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [14] |

Conclusion

This compound (CAS 599-67-7) is a highly versatile and valuable chemical compound for research and development. Its utility as a synthetic intermediate, a building block for complex molecules, and a chiral auxiliary makes it particularly relevant to drug development professionals and organic chemists. The well-established synthesis protocols and understood chemical properties ensure its continued use in both academic and industrial settings. Proper adherence to safety guidelines is essential for its handling and application.

References

- 1. CAS 599-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 599-67-7,this compound | lookchem [lookchem.com]

- 3. This compound | 599-67-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. This compound 98 599-67-7 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Benzenemethanol, α-methyl-α-phenyl- [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

- 15. spectrabase.com [spectrabase.com]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physical Properties of 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,1-Diphenylethanol (CAS No. 599-67-7), a tertiary alcohol utilized in organic synthesis. The information presented is intended to support laboratory research, chemical process development, and quality control efforts.

Core Physical Properties

This compound is a white to off-white crystalline powder or needles at room temperature.[1] It possesses a characteristic aromatic odor.[2] Proper storage involves keeping it in a cool, dry, and well-ventilated area, sealed from moisture and away from direct sunlight.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₄H₁₄O | - | [2] |

| Molecular Weight | 198.26 | g/mol | [2] |

| Melting Point | 76 - 81 | °C | [2][3] |

| Boiling Point | 155 | °C | at 12 mmHg[4] |

| 328.2 | °C | at 760 mmHg[5] | |

| Density | 1.0074 - 1.099 | g/cm³ | Estimates vary by source[2][5] |

| Refractive Index | 1.5381 - 1.581 | - | Estimates vary by source[5] |

| Flash Point | 141.4 | °C | [5][6] |

| Vapor Pressure | 7.79E-05 | mmHg | at 25°C[5][6] |

| pKa | 13.61 ± 0.29 | - | Predicted[1][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | - | [2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress the melting point and broaden the range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[8]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.[6]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point range.[6]

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Boiling Point Determination (Thiele Tube Method at Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and one of its reported boiling points is at reduced pressure, this method is appropriate.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Vacuum source

Procedure:

-

Sample Preparation: Approximately 0.5 mL of molten this compound is placed into a small test tube.

-

Capillary Insertion: A capillary tube is placed, open-end down, into the test tube containing the sample.

-

Assembly: The test tube is attached to a thermometer, which is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating under Vacuum: The side arm of the Thiele tube is connected to a vacuum source to achieve the desired pressure (e.g., 12 mmHg). The side arm is then gently and uniformly heated.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Measurement: The temperature is recorded at the precise moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point at the recorded pressure.

Density Determination (Liquid Displacement Method)

This method determines the volume of an irregularly shaped solid by measuring the volume of liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water, verifying insolubility first)

Procedure:

-

Mass Measurement: A sample of this compound crystals is weighed on an analytical balance to determine its mass.

-

Initial Volume: A known volume of the displacement liquid is measured into a graduated cylinder. This is the initial volume.

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the final volume minus the initial volume. The density is then calculated by dividing the mass of the solid by its determined volume.

Visualizations

Synthesis and Purification Workflow for this compound

The following diagram illustrates a typical Grignard reaction workflow for the synthesis of this compound, followed by a purification step. This process involves the reaction of a Grignard reagent with a ketone, followed by workup and purification.

Caption: Synthesis and purification workflow for this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. byjus.com [byjus.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylethanol

This guide provides a comprehensive overview of the melting and boiling points of 1,1-Diphenylethanol, a colorless crystalline solid used in the synthesis of pharmaceuticals and fragrances.[1] The document details the physical constants and outlines the standardized experimental protocols for their determination, targeting researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical properties of this compound are critical for its application and synthesis. The melting point is consistently reported as a range, indicative of its behavior during phase transition. The boiling point is pressure-dependent, a crucial consideration for distillation and purification processes.

| Property | Value | Conditions |

| Melting Point | 77-81 °C | (lit.)[2][3][4][5][6] |

| Boiling Point | 328.2 °C | at 760 mmHg[1][4] |

| 155 °C | at 12 mmHg[2][3] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for identifying and assessing the purity of a compound.[7]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8]

1. Capillary Tube Method

This is the most common technique for determining melting points.[9]

-

Principle: A small sample of the substance is heated at a controlled rate, and the temperature at which the solid-to-liquid phase change occurs is recorded.[9]

-

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[9]

-

Packing the Capillary: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to pack the sample into a column of 1-2 mm at the bottom.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube (oil bath) or a modern digital melting point apparatus.

-

Heating: The apparatus is heated rapidly at first to determine an approximate melting point. The experiment is then repeated with a fresh sample, heating slowly (about 2°C per minute) as the temperature approaches the expected melting point.[8]

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[7]

-

2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the precise determination of the melting point.

-

Procedure:

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] This property is crucial for purification via distillation.[11]

1. Micro-Boiling Point Method (Capillary Method)

This technique is suitable when only a small amount of the liquid sample is available.[12]

-

Principle: An inverted capillary tube traps the vapor of a heated liquid. The boiling point is the temperature at which the liquid is drawn into the capillary upon cooling, which occurs when the internal vapor pressure equals the external atmospheric pressure.[10][12]

-

Procedure:

-

Setup: A few milliliters of the liquid are placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]

-

Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the substance's vapor escape.[12][14]

-

Observation: Heating is discontinued when a rapid and continuous stream of bubbles is observed.[14] As the apparatus cools, the bubbling will slow and stop.

-

Recording: The boiling point is the temperature recorded the moment the liquid begins to enter the capillary tube.[12][14]

-

2. Distillation Method

For larger volumes, the boiling point can be determined during simple distillation.[11]

-

Principle: During distillation, the temperature of the vapor remains constant as the liquid boils and condenses. This stable temperature is the boiling point.[11]

-

Procedure:

-

The liquid is heated in a distillation flask.

-

A thermometer is placed so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is distilling.

-

The temperature is monitored, and the point at which it stabilizes during the collection of the distillate is recorded as the boiling point.[11]

-

Visualized Workflows

The following diagrams illustrate the logical steps for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination by Capillary Method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 599-67-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 599-67-7 [chemnet.com]

- 5. 1,1-ジフェニルエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 599-67-7 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Procedure [jove.com]

Spectroscopic Analysis of 1,1-Diphenylethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethanol, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. The document details the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics of the molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

Data Presentation

The principal IR absorption peaks for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3613 | Strong, Sharp | O-H Stretch (non-hydrogen bonded) |

| ~3089, 3062, 3028 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600, 1490, 1445 | Medium-Strong | Aromatic C=C Bending |

| ~1370 | Medium | C-H Bending (CH₃) |

| ~1170 | Strong | C-O Stretch (Tertiary Alcohol) |

| ~760, 700 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Experimental Protocol

The following protocol outlines the procedure for obtaining the FTIR spectrum of this compound using the melt technique with a capillary cell.

-

Sample Preparation: A small amount of solid this compound is placed on a clean, dry salt plate (e.g., NaCl or KBr).

-

Melting: The salt plate is gently heated to melt the solid sample, creating a thin liquid film.

-

Assembly: A second salt plate is carefully placed on top of the molten sample to form a capillary film.

-

Data Acquisition: The assembled salt plates are placed in the sample holder of an FTIR spectrometer.

-

Background Scan: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Scan: The IR spectrum of the this compound sample is then recorded. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 1.87 | 3H | Singlet (s) | Methyl Protons (-CH₃) |

| 5.52 | 1H | Singlet (s) | Hydroxyl Proton (-OH) |

| 7.20 | 2H | Triplet (t) | Para-protons of Phenyl Rings |

| 7.31 | 4H | Doublet of Doublets (dd) | Meta-protons of Phenyl Rings |

| 7.46 | 4H | Doublet (d) | Ortho-protons of Phenyl Rings |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | Methyl Carbon (-CH₃) |

| ~75 | Quaternary Carbon (C-OH) |

| ~125 | Ortho- & Para- Carbons of Phenyl Rings |

| ~128 | Meta- Carbons of Phenyl Rings |

| ~148 | Ipso-Carbons of Phenyl Rings |

Experimental Protocol

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound on a Bruker spectrometer.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment parameter set.

-

Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon-13 experiment parameter set (e.g., with proton decoupling).

-

Set the appropriate spectral width, a larger number of scans (typically 64 or more) due to the lower natural abundance of ¹³C, and a suitable relaxation delay.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C experiments.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

An In-depth Technical Guide to the Solubility of 1,1-Diphenylethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenylethanol, a key intermediate in various organic syntheses, including pharmaceuticals and fine chemicals. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values as required for their specific applications.

Introduction to this compound

This compound (CAS No. 599-67-7) is a tertiary alcohol with the chemical formula C₁₄H₁₄O. It presents as a white to off-white crystalline solid and is utilized as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.[1] Understanding its solubility in various organic solvents is critical for reaction kinetics, purification processes like crystallization, formulation development, and ensuring optimal conditions for synthesis and analysis.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature. However, qualitative assessments consistently indicate its solubility profile. The compound is sparingly soluble to insoluble in water but shows good solubility in common organic solvents, which is expected given its significant nonpolar character derived from the two phenyl rings.[2][3]

Table 1: Qualitative Solubility Data for this compound

| Solvent | CAS Number | Qualitative Solubility | Reference |

| Water | 7732-18-5 | Insoluble / Sparingly Soluble | [2][3] |

| Ethanol | 64-17-5 | Soluble | [3][4] |

| Chloroform | 67-66-3 | Soluble | [3] |

| Diethyl Ether | 60-29-7 | Soluble | [4] |

| n-Heptane | 142-82-5 | Soluble (used for crystallization) | [5] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the Saturation Shake-Flask Method .

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

-

Solute: High-purity this compound (≥98%)

-

Solvents: Analytical or HPLC grade organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath with agitation capabilities.

-

Calibrated flasks or vials with screw caps.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon) to separate undissolved solid.

-

Pipettes and other calibrated volumetric glassware.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or for gravimetric analysis: oven and desiccator).

-

-

Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for instrumental analysis.

-

Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent completely in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved this compound.

-

Instrumental Analysis (e.g., HPLC-UV): If using an instrumental method, dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve.

-

Solubility can be expressed in various units.

-

For Gravimetric Analysis:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) × 100

-

-

For Instrumental Analysis:

-

Solubility (mg/mL) = Concentration from instrument × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

References

Synonyms for 1,1-Diphenylethanol like alpha-Methylbenzhydrol

An In-depth Technical Guide to 1,1-Diphenylethanol and Its Synonyms

Introduction

This compound, also known by its synonym α-Methylbenzhydrol, is a tertiary alcohol with the chemical formula C₁₄H₁₄O.[1][2] Structurally, it features two phenyl groups and a methyl group attached to a central carbon atom which also bears a hydroxyl group.[1] This compound is typically a white to off-white crystalline solid at room temperature.[1][2][3] It is largely insoluble in water but shows good solubility in organic solvents like ethanol and ether.[1][4] this compound is a versatile compound in organic chemistry, primarily utilized as a precursor and intermediate in the synthesis of more complex molecules.[5] It plays a significant role as a chiral auxiliary in asymmetric synthesis and is a valuable building block for producing pharmaceuticals, agrochemicals, and other fine chemicals.[1][5]

Chemical Identification and Synonyms

The compound this compound is known by a variety of names in commercial and scientific literature. Proper identification is crucial for researchers and developers. The following table summarizes its key identifiers and most common synonyms.

| Identifier Type | Value |

| IUPAC Name | 1,1-diphenylethan-1-ol[6][7] |

| CAS Number | 599-67-7[1][3][5][6] |

| Molecular Formula | C₁₄H₁₄O[1][2][7] |

| Synonyms | α-Methylbenzhydrol, alpha-Methylbenzhydrol, Diphenylmethylcarbinol, Methyl diphenyl carbinol, Methyldiphenylcarbinol, 1-Hydroxy-1,1-diphenylethane, Benzenemethanol, α-methyl-α-phenyl-, Benzhydrol, α-methyl-, α-Methyl-α-phenylbenzenemethanol, α-Methylbenzhydryl alcohol.[1][2][6][7] |

| Other Identifiers | EC Number: 209-970-1[6], MDL Number: MFCD00004450[5][7], PubChem CID: 69031[5][6], UNII: 8V681BNM35[6] |

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of this compound are essential for its application in experimental settings.

| Property | Value |

| Molecular Weight | 198.26 g/mol [2][5][6] |

| Appearance | White to off-white powder, needles, or crystal[2][3][8] |

| Melting Point | 77-81 °C[2][3] |

| Boiling Point | 155 °C at 12 mmHg[2] |

| Purity (Typical) | ≥97% to >98.0% (GC)[5] |

| pKa | 13.61 ± 0.29 (Predicted)[2][8] |

| InChI Key | GIMDPFBLSKQRNP-UHFFFAOYSA-N[1][6][7] |

| Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1][6][8] |

Experimental Protocols

The synthesis of this compound is commonly achieved via a Grignard reaction. The following protocols provide detailed methodologies for its synthesis and subsequent purification.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for synthesizing tertiary alcohols using Grignard reagents.[9][10] It involves the reaction of a phenylmagnesium bromide Grignard reagent with an appropriate ketone (acetophenone) or ester (ethyl acetate).

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Acetophenone or Ethyl Acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottomed flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents).

-

Add a solution of bromobenzene (1.15 equivalents) in anhydrous diethyl ether via a separatory funnel. The reaction is initiated, which may require gentle warming. Once started, the addition rate should be controlled to maintain a steady reflux.[10]

-

After all the bromobenzene has been added, the mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: Cool the flask containing the phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of acetophenone (1 equivalent) dissolved in anhydrous diethyl ether to the stirred Grignard reagent over a period of 5-10 minutes.[9] A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 25-30 minutes.[9]

-

Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution, followed by dilute HCl, to quench the unreacted Grignard reagent and dissolve the magnesium salts.[9][10][11]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄.[11][12]

-

Filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 2: Purification of this compound

Crude this compound can be purified to a high degree using crystallization or distillation.

Materials:

-

Crude this compound

-

n-heptane

-

Vacuum distillation apparatus

-

Crystallization dish

Procedure:

-

Crystallization: Dissolve the crude product in a minimum amount of hot n-heptane.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystals by vacuum filtration and wash with a small amount of cold n-heptane.

-

Alternative - Vacuum Distillation: Alternatively, the crude product can be distilled under reduced pressure (e.g., at 155 °C / 12 mmHg) to yield pure this compound.[2][3]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate key processes involving this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Acid-catalyzed dehydration of this compound to form 1,1-Diphenylethylene.

References

- 1. CAS 599-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 599-67-7,this compound | lookchem [lookchem.com]

- 3. This compound | 599-67-7 [chemicalbook.com]

- 4. This compound | 599-67-7 | FD00046 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Page loading... [guidechem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,1-Diphenylethanol for Researchers and Drug Development Professionals

An Introduction to 1,1-Diphenylethanol: A Versatile Tertiary Alcohol in Organic Synthesis and Beyond

This compound is an aromatic tertiary alcohol characterized by a central carbon atom bonded to two phenyl groups, a methyl group, and a hydroxyl group.[1] This structure imparts unique chemical properties that make it a valuable intermediate and building block in various fields of organic chemistry. Typically appearing as a white to off-white crystalline solid, it is more soluble in organic solvents like ethanol and ether than in water.[1] Its applications range from being a precursor in organic synthesis to serving as a chiral auxiliary in the stereoselective preparation of pharmaceutical compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications relevant to research and development.

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄O | [1][3][4][5] |

| Molecular Weight | 198.26 g/mol | [3][4][6][7] |

| CAS Number | 599-67-7 | [1][4][5] |

| Appearance | White to off-white powder, needles, or crystalline powder[6][7] | [6][7] |

| Melting Point | 77-81 °C | [6][8] |

| Boiling Point | 155 °C at 12 mmHg | [6] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether.[1] | [1] |

| Synonyms | α-Methylbenzhydrol, Methyl diphenyl carbinol, Diphenylmethylcarbinol | [1][5][9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound. Below is a summary of key spectral data.

| Technique | Key Data / Fragments | Reference |

| ¹H NMR | Spectra available from various databases. Key signals correspond to the phenyl protons, the methyl protons, and the hydroxyl proton. | [6][10] |

| ¹³C NMR | Spectra available, showing signals for the quaternary carbon, the methyl carbon, and the distinct carbons of the two phenyl rings. | [6][11] |

| FTIR (Melt) | Key absorptions include those for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, and C=C stretches of the phenyl rings. | [6][9][12] |

| Mass Spec (GC-MS) | Major fragment ions (m/z) observed at 183, 105, 77, 43. The molecular ion peak is observed at 198.[6] | [6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common laboratory synthesis of this compound involves the Grignard reaction between a phenylmagnesium halide and a ketone like acetophenone, or a methyl Grignard reagent with benzophenone.[3][13] The following protocol details the reaction using phenylmagnesium bromide and acetophenone.[1][3]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetophenone

-

Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Glassware (round-bottom flask, addition funnel, condenser), all oven- or flame-dried

-

Magnetic stirrer and stir bar

Procedure:

-

Grignard Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a condenser and an addition funnel, place magnesium turnings. Prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

Reaction with Ketone: After the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Prepare a solution of acetophenone in anhydrous diethyl ether and add it to the addition funnel.[1]

-

Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C. A precipitate will form during the addition.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[1]

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously add saturated aqueous NH₄Cl or dilute HCl dropwise to quench the reaction and dissolve the magnesium salts.[1][2]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound, often as a pale yellow oil or solid.[1]

Purification Protocol

Crude this compound can be purified by recrystallization or vacuum distillation.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot n-heptane.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold n-heptane and dry them.[4]

Thin-Layer Chromatography (TLC) Monitoring:

-

The progress of the reaction and the purity of the final product can be monitored by TLC using a petroleum ether/ethyl acetate (5:1) eluent system.[14]

Visualized Workflows and Applications

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. homework.study.com [homework.study.com]

- 4. Cas 599-67-7,this compound | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. This compound(599-67-7) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Solved Propose two other ways to make this compound | Chegg.com [chegg.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide to the Health and Safety of 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 1,1-Diphenylethanol (CAS No. 599-67-7), compiled from available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a crystalline powder.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O | [2][3] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | Crystalline powder / solid | [1][3] |

| Melting Point | 77 - 81 °C (lit.) | [3] |

| Boiling Point | 155 °C / 12 mmHg | [3] |

| Flash Point | Not available | [3] |

| Water Solubility | Not available | [3] |

| Storage Class | 11 - Combustible Solids |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] The available data is limited and often inconclusive.

| Effect | Finding | Reference |

| Acute Toxicity | No data available | [3] |

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC. | [2][3] |

| Reproductive Toxicity | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |

| Aspiration Hazard | No data available | [2] |

Note: Due to the lack of comprehensive toxicological studies, detailed experimental protocols for these endpoints are not available in the public domain.

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported. Some sources state that it does not meet the criteria for GHS hazard classification, while others suggest potential hazards such as skin, eye, and respiratory irritation.[1][4] Users should handle this chemical with caution, adhering to good laboratory practices.

Handling, Storage, and Personal Protective Equipment

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][5] Wear suitable protective clothing.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed.[3][5]

Exposure Controls and Personal Protective Equipment

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing should be worn to prevent skin contact.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for dusts.[2][6]

Emergency Procedures

First Aid Measures

The following flowchart outlines the recommended first aid procedures for exposure to this compound.

Caption: First aid procedures for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Special Hazards: Hazardous decomposition products may include carbon oxides.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2][3]

Accidental Release Measures

The workflow below details the steps for managing a spill of this compound.

Caption: Workflow for handling a spill of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[9] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[5] Do not let the product enter drains.[2]

This guide is based on currently available information and should be used in conjunction with the most recent Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols when handling any chemical.

References

- 1. This compound | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 599-67-7|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nctius.com [nctius.com]

An In-depth Technical Guide to the Electron Spin Resonance (ESR) Spectra of Radicals Associated with 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation and characterization of radical intermediates derived from 1,1-diphenylethanol using Electron Spin Resonance (ESR) spectroscopy. It delves into the experimental protocols, presents key quantitative data, and discusses the evolving interpretation of the complex ESR spectra obtained, offering valuable insights for researchers in fields such as organic chemistry, pharmacology, and drug development where understanding radical-mediated processes is crucial.

Introduction to ESR Spectroscopy and Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. By detecting the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field, ESR spectroscopy provides detailed information about the electronic structure of the radical, including its identity and environment. The analysis of hyperfine splitting patterns in an ESR spectrum can reveal the type and number of magnetic nuclei interacting with the unpaired electron, offering critical clues to the radical's structure.

In the context of drug development and synthesis, identifying transient radical intermediates is often key to understanding reaction mechanisms, degradation pathways, and potential toxicological profiles of molecules. This compound serves as an interesting case study in the complexity of identifying such radicals, as the initial interpretation of its ESR spectrum upon oxidation has been a subject of scientific debate.

Experimental Protocols for Radical Generation

The primary method for generating radical species from this compound for ESR analysis involves photooxidation using ceric ammonium nitrate (CAN). The following protocol is based on the work of Grossi and Strazzari.[1]

Materials and Reagents:

-

This compound

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (CH₃CN) as the solvent

-

ESR quartz flat cell

-

High-pressure mercury lamp (for photolysis)

-

ESR Spectrometer (X-band)

-

Cryostat for temperature control

Procedure:

-

A solution of this compound and a molar excess of ceric ammonium nitrate is prepared in acetonitrile.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the formation of peroxyl radicals.[2]

-

The solution is then introduced into an ESR quartz flat cell.

-

The sample is cooled to a low temperature, typically 230 K (-43 °C), within the ESR spectrometer's cavity to stabilize the generated radicals.

-

The sample is irradiated in situ with a high-pressure mercury lamp to initiate the photooxidation process.

-

ESR spectra are recorded during irradiation.

To aid in the structural elucidation of the radical intermediates, isotopically labeled versions of this compound, such as 1,1-[d₁₀]diphenylethanol and 1,1-diphenyl[d₃]ethanol, have been utilized.[1] The substitution of hydrogen with deuterium alters the hyperfine splitting pattern in the ESR spectrum, providing definitive evidence for the location of interacting nuclei.

ESR Spectral Data and Evolving Interpretations

The analysis of the ESR spectrum from the CAN-mediated photooxidation of this compound has led to different structural assignments for the primary radical intermediate observed.

Initial Assignment: A Bridged-Radical Intermediate

Grossi and Strazzari initially attributed the complex ESR spectrum to a bridged-radical intermediate, which would be a spiro-cyclohexadienyl radical.[1] This intermediate was proposed to form via an O-neophyl rearrangement of the initially formed 1,1-diphenylethoxyl radical. The reported hyperfine coupling constants for this proposed species are summarized in Table 1.

| Parameter | Value (Gauss) | Assignment |

| a(1H) | 9.75 | 1 proton |

| a(1H) | 7.95 | 1 proton |

| a(2H) | 2.70 | 2 protons |

| a(1H) | 1.15 | 1 proton |

| g-factor | 2.0036 | - |

| Table 1: Hyperfine coupling constants for the radical intermediate from this compound as initially assigned by Grossi and Strazzari.[1] |

Revised Assignment: The Phenoxyl Radical

Subsequent work by Ingold and colleagues challenged this assignment.[2] They argued that the observed ESR spectrum is not from the proposed spiro-cyclohexadienyl intermediate but is instead the well-characterized spectrum of the phenoxyl radical (C₆H₅O•).[2] This reassignment was based on the similarity of the experimental spectrum to that of the known phenoxyl radical. The probable mechanism for the formation of the phenoxyl radical in this system was also presented.[2]

| Parameter | Value (Gauss) | Assignment |

| a(1H) | 6.2-6.9 | para-proton |

| a(2H) | 1.7-1.9 | ortho-protons |

| a(2H) | 0.8-1.0 | meta-protons |

| g-factor | ~2.0046 | - |

| Table 2: Generally accepted hyperfine coupling constants for the phenoxyl radical. |

The reassignment highlights a critical aspect of ESR spectroscopy: the interpretation of complex spectra can be challenging, and proposed structures for novel radicals require rigorous validation.

Visualizing the Reaction Pathways

The debate over the identity of the radical intermediate in the oxidation of this compound centers on two distinct proposed reaction pathways, which can be visualized as follows.

The initially proposed mechanism involves the formation of the 1,1-diphenylethoxyl radical, which then undergoes a rapid O-neophyl rearrangement through a 1,2-phenyl shift to form a stabilized spiro-cyclohexadienyl radical intermediate.[2][3]

The revised interpretation suggests that the 1,1-diphenylethoxyl radical undergoes β-scission to form acetophenone and a phenyl radical.[2] The phenyl radical can then react with trace oxygen in the system, ultimately leading to the formation of the observed phenoxyl radical.[2]

Conclusion and Implications for Researchers

The study of radical intermediates from this compound serves as an instructive example of the challenges and nuances of ESR spectroscopy. While the technique is unparalleled in its ability to detect and characterize radical species, the interpretation of the resulting spectra, especially for previously uncharacterized radicals, must be approached with caution.

For researchers in drug development and related fields, this case underscores the importance of:

-

Corroborative Evidence: Whenever possible, ESR data should be supported by other analytical techniques and computational studies to confirm the identity of radical intermediates.

-

Consideration of Alternative Pathways: Plausible alternative reaction mechanisms that could lead to the observed radical species should always be considered.

-

Use of Isotopic Labeling: As demonstrated in the original study, isotopic labeling is a powerful tool for confirming the origin of hyperfine couplings.

References

Hydrogen Bonding in 1,1-Diphenylethanol: An Infrared Spectroscopic Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of hydrogen bonding in 1,1-diphenylethanol using infrared (IR) spectroscopy. The document outlines the theoretical principles, experimental protocols, and data analysis techniques employed in such studies. Due to the limited public availability of the full dataset from primary research on this specific molecule, this guide presents a generalized methodology and illustrative data based on established principles for aromatic tertiary alcohols.

Introduction

This compound (DPE) is a tertiary alcohol whose hydroxyl group can act as both a hydrogen bond donor and acceptor. The formation of intermolecular hydrogen bonds plays a crucial role in determining its physical and chemical properties, including its behavior in solution, which is of significant interest in fields such as medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive technique for probing these hydrogen bonding interactions by analyzing the vibrational frequencies of the hydroxyl (O-H) group.

Theoretical Background

The O-H stretching vibration in alcohols is highly sensitive to its environment. In a dilute solution in an inert solvent, the O-H group is predominantly "free" or non-hydrogen-bonded, giving rise to a sharp, relatively high-frequency absorption band. As the concentration of the alcohol increases, intermolecular hydrogen bonds form, leading to a broadening and a shift of the O-H stretching band to lower frequencies (a red shift). The magnitude of this shift is related to the strength of the hydrogen bond.

By analyzing the changes in the IR spectrum as a function of concentration and temperature, it is possible to identify the different types of hydrogen-bonded species (e.g., dimers, trimers, higher-order polymers) and to determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with their formation.

Experimental Protocols